7-Deacetylkhivorin

Description

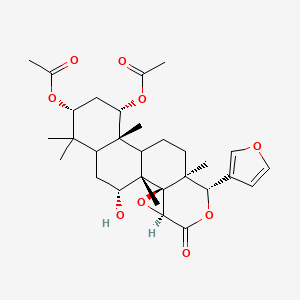

Structure

3D Structure

Properties

Molecular Formula |

C30H40O9 |

|---|---|

Molecular Weight |

544.6 g/mol |

IUPAC Name |

[(1S,2R,4S,7S,8S,12S,13S,15R,19R)-13-acetyloxy-7-(furan-3-yl)-19-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-15-yl] acetate |

InChI |

InChI=1S/C30H40O9/c1-15(31)36-21-13-22(37-16(2)32)28(6)18-8-10-27(5)23(17-9-11-35-14-17)38-25(34)24-30(27,39-24)29(18,7)20(33)12-19(28)26(21,3)4/h9,11,14,18-24,33H,8,10,12-13H2,1-7H3/t18?,19?,20-,21-,22+,23+,24-,27+,28-,29+,30-/m1/s1 |

InChI Key |

MRMHZWKIOFZZID-WNXWNNQMSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H](C(C2[C@]1(C3CC[C@]4([C@@H](OC(=O)[C@@H]5[C@@]4([C@@]3([C@@H](C2)O)C)O5)C6=COC=C6)C)C)(C)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1CC(C2(C3CCC4(C(OC(=O)C5C4(C3(C(CC2C1(C)C)O)C)O5)C6=COC=C6)C)C)OC(=O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation of 7 Deacetylkhivorin

Isolation from Khaya grandifoliola (African Mahogany)

7-Deacetylkhivorin has been successfully isolated from Khaya grandifoliola. Research focusing on the chemical constituents of this species has identified the compound in extracts derived from both the bark and the seeds. nih.govprota4u.orgcapes.gov.braminer.org In one study, a crude extract from the bark and seeds of K. grandifoliola was purified to yield several limonoids, including 7-deacetylkhivorin. nih.gov This particular limonoid is noted alongside others like gedunin (B191287) and methylangolensate for its presence in the plant. prota4u.org

Isolation from Khaya ivorensis

The presence of 7-Deacetylkhivorin has been confirmed in Khaya ivorensis. Specifically, investigations into the chemical makeup of the fruits of this species have led to the isolation of this compound. researchgate.netnih.gov An analysis of the ethanolic extract from the fruits of K. ivorensis resulted in the separation of two new and six known limonoids, one of which was 7-deacetylkhivorin. researchgate.netnih.gov

Isolation from Khaya senegalensis

7-Deacetylkhivorin is among the numerous limonoids found in Khaya senegalensis. arocjournal.com While this species is a known source of a wide variety of limonoids from its leaves, seeds, and stem bark, specific studies have detailed the chemical profile of different parts. arocjournal.com For instance, research on the seeds of K. senegalensis has led to the isolation of several limonoids, including khivorin (B10754266) and 3-deacetylkhivorin (B1236610). researchgate.netscispace.comajol.info Another study focusing on the fruits identified different limonoids, such as 3-deacetyl-7-deacetoxy-7-oxokhivorin. researchgate.net Although reviews confirm 7-deacetylkhivorin's presence in the species, the specific plant part is often generalized as being part of the broader "Khaya species" group in some contexts. arocjournal.com

Isolation from Khaya anthotheca

Scientific investigations have identified 7-Deacetylkhivorin in Khaya anthotheca. The compound has been isolated from the seeds of this plant. nih.govexlibrisgroup.com Bioassay-guided purification of a petroleum ether extract from K. anthotheca seeds yielded three pure limonoids, one of which was confirmed to be 7-deacetylkhivorin. nih.govexlibrisgroup.com Another study notes the isolation of khivorin and 3-deacetylkhivorin from the seeds of an East African variety of K. anthotheca. rsc.org

Distribution within Plant Parts

The accumulation of 7-Deacetylkhivorin varies among the different parts of the Khaya trees from which it has been isolated. The distribution is based on the findings from various phytochemical studies.

Distribution of 7-Deacetylkhivorin in Khaya Species

| Khaya Species | Plant Part |

| Khaya grandifoliola | Bark, Seeds nih.govprota4u.org |

| Khaya ivorensis | Fruits researchgate.netnih.gov |

| Khaya senegalensis | Leaf, Seed, Stem Bark arocjournal.com |

| Khaya anthotheca | Seeds nih.govexlibrisgroup.com |

Co-occurrence with Related Limonoids

7-Deacetylkhivorin is typically isolated alongside a suite of other structurally related limonoids. The specific assemblage of these compounds can vary depending on the plant species and the part being analyzed. This co-occurrence provides insight into the biosynthetic pathways within the plant.

Limonoids Co-occurring with 7-Deacetylkhivorin in Khaya Species

| Khaya Species | Plant Part | Co-occurring Limonoids |

| K. grandifoliola | Bark and Seeds | Gedunin, 1-Deacetylkhivorin, Methylangolensate, 6-acetylswietenolide, 6-methylhydroxyangolensate, Swietenolide nih.gov |

| K. ivorensis | Fruits | 1-Deacetylkhivorin, 3-Deacetylkhivorin, 1,3-dideacetylkhivorin, 3-deacetyl-7-oxokhivorin, Seneganolide A researchgate.netnih.gov |

| K. senegalensis | Seeds | Khivorin, 3-Deacetylkhivorin, 7-deacetoxy-3-deacetyl-7-oxokhivorin, 6-deoxydestigloylswietenine acetate (B1210297) researchgate.netscispace.comajol.info |

| K. anthotheca | Seeds | Grandifolione, 1,3-diacetyldeoxyhavenensin nih.govexlibrisgroup.com |

| K. anthotheca (East African variety) | Seeds | Khivorin, 3-Deacetylkhivorin rsc.org |

Advanced Structural Elucidation and Stereochemical Analysis Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of complex organic molecules like 7-Deacetylkhivorin. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, chemists can map the carbon skeleton and determine the connectivity of atoms.

Detailed analysis of ¹H NMR spectra reveals the chemical environment of each proton, including its multiplicity (singlet, doublet, triplet, etc.) and coupling constants, which provide information about adjacent protons. For instance, the characteristic signals for the β-substituted furan (B31954) ring are typically observed around δ 6.32 and 7.39 ppm. scispace.comresearchgate.net The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps to identify the number and type of carbon atoms (methyl, methylene, methine, and quaternary carbons), including those that are oxygenated. scispace.comresearchgate.net

To assemble the full structure, 2D NMR techniques are crucial.

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, allowing for the tracing of proton-proton networks within the molecule. scispace.comresearchgate.nettandfonline.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): This experiment correlates directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons. scispace.comresearchgate.nettandfonline.com

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range correlations (typically over two to three bonds) between protons and carbons. scispace.comresearchgate.nettandfonline.com These correlations are vital for connecting different spin systems and piecing together the entire molecular framework, including the placement of quaternary carbons and functional groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing critical information for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the steroid-like core. scispace.comresearchgate.netresearchgate.net

The NMR data for limonoids are often compared with those of known related compounds to confirm structural assignments. nih.govresearchgate.netmdpi.com For example, the NMR data for 3,7-dideacetyl-6α-hydroxykhivorin were found to be very similar to those of related khivorin (B10754266) derivatives, aiding in its identification. scispace.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Khivorin Derivative (3,7-dideacetyl-6α-hydroxykhivorin in CDCl₃). Note: This data is for a closely related compound and serves to illustrate the typical chemical shifts observed for the khivorin skeleton.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 78.4 (CH) | 5.37 (s) |

| 2 | 35.8 (CH₂) | 1.70 (m), 2.21 (m) |

| 3 | 70.3 (CH) | 3.52 (t, 8.1) |

| 4 | 40.8 (C) | - |

| 5 | 42.1 (CH) | 2.59 (d, 12.5) |

| 6 | 69.6 (CH) | 4.11 (dd, 10.9, 4.2) |

| 7 | 68.6 (CH) | 3.82 (t, 3.0) |

| 8 | 45.4 (C) | - |

| 9 | 46.2 (CH) | 2.79 (dd, 12.5, 5.7) |

| 10 | 44.5 (C) | - |

| 11 | 16.5 (CH₂) | 1.28 (m), 1.95 (m) |

| 12 | 26.6 (CH₂) | 1.48 (m), 1.70 (m) |

| 13 | 37.8 (C) | - |

| 14 | 75.3 (C) | - |

| 15 | 60.2 (CH) | 3.75 (s) |

| 16 | 168.0 (C) | - |

| 17 | 50.8 (CH) | 2.85 (s) |

| 20 | 120.6 (C) | - |

| 21 | 141.0 (CH) | 7.39 (br s) |

| 22 | 109.8 (CH) | 6.32 (d, 0.5) |

| 23 | 143.1 (CH) | 7.39 (br s) |

| 28 | 22.5 (CH₃) | 1.06 (s) |

| 29 | 31.4 (CH₃) | 1.30 (s) |

| 30 | 18.8 (CH₃) | 1.04 (s) |

Data sourced from the study of 3,7-dideacetyl-6α-hydroxykhivorin. scispace.comresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical tool used in the characterization of 7-Deacetylkhivorin. High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is employed to determine the elemental composition of the molecule with high accuracy. scispace.comresearchgate.netmdpi.com

By measuring the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to several decimal places, a unique molecular formula can be assigned. For example, the molecular formula for the related compound 3,7-dideacetyl-6α-hydroxykhivorin was established as C₂₈H₃₈O₉ based on its HRESIMS ion peak. scispace.comresearchgate.net This information is fundamental and serves as a starting point for structural elucidation, constraining the possibilities for the number of atoms of each element present.

Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide valuable structural information. The molecule is induced to break apart in the mass spectrometer, and the resulting fragment ions provide clues about the different components of the structure. The fragmentation patterns can reveal the loss of specific functional groups, such as water from hydroxyl groups or acetic acid from acetate (B1210297) esters, and can help to confirm the presence of structural motifs like the furan ring.

X-ray Crystallography for Relative and Absolute Stereochemistry (where applicable for 7-Deacetylkhivorin or related compounds)

X-ray crystallography is the most powerful method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.org This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. wikipedia.orginstruct-eric.org The analysis provides a detailed electron density map, from which the precise positions of all atoms in the molecule can be determined, thereby unambiguously establishing its complete structure and stereochemistry. wikipedia.org

While a specific X-ray crystal structure for 7-Deacetylkhivorin itself is not prominently cited in the literature, this technique has been successfully applied to closely related limonoids isolated from Khaya species. researchgate.net The determination of the crystal structure of a related compound provides an invaluable reference for the entire class. It confirms the relative stereochemistry of the numerous chiral centers and the conformation of the fused ring system. For complex molecules like limonoids, which can have over ten stereocenters, X-ray analysis is often the only way to definitively assign the stereostructure. The established stereochemistry of one member can then be used, with high confidence, to assign the stereochemistry of other biogenetically related compounds isolated from the same source. scispace.comresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques that provide information about the functional groups and electronic systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and functional groups within a molecule. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum. For a molecule like 7-Deacetylkhivorin, IR spectroscopy is used to quickly identify key functional groups. For instance, the IR spectrum of the related 3,7-dideacetyl-6α-hydroxykhivorin showed characteristic absorption bands for:

Hydroxyl groups (-OH): A broad band around 3436 cm⁻¹. scispace.comresearchgate.net

Carbonyl groups (C=O): A strong absorption around 1729 cm⁻¹, indicative of ester and lactone functionalities. scispace.comresearchgate.net

Furan ring: A characteristic absorption around 875 cm⁻¹. scispace.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (light-absorbing groups). technologynetworks.commsu.edu In 7-Deacetylkhivorin and other limonoids, the β-substituted furan ring is a key chromophore. In a study of the acid-catalysed rearrangement of 7-deacetylkhivorin, its UV spectrum in methanol (B129727) showed absorption maxima (λₘₐₓ) at 215 nm and 262 nm, which is characteristic of the electronic system of the molecule. rsc.org The presence of conjugated systems, such as enones, would lead to distinct and predictable absorptions at longer wavelengths.

Chemical Derivatization and Semisynthesis of 7 Deacetylkhivorin and Analogues

Semisynthetic Approaches: Basic Hydrolysis of Khivorin (B10754266) to 7-Deacetylkhivorin

The generation of 7-deacetylkhivorin from its parent compound, khivorin, is a fundamental semisynthetic transformation. Khivorin, a prominent limonoid found in plants of the Meliaceae family like Khaya ivorensis and Khaya nyasica, is characterized by the presence of acetyl groups at various positions. researchgate.netresearchgate.net The 7-deacetylated analogue, 7-deacetylkhivorin, has also been isolated from the same natural sources, suggesting a natural enzymatic deacetylation process occurs within the plant. researchgate.netmdpi.comresearchgate.net

In the laboratory, this conversion is readily achieved through basic hydrolysis, a standard reaction in organic chemistry also known as saponification. This process typically involves treating a solution of khivorin with an alkali base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like methanol (B129727) or ethanol. The reaction selectively cleaves the ester linkage of the acetyl group at the C-7 position, yielding the corresponding alcohol (a hydroxyl group) and a salt of acetic acid. This straightforward, high-yielding reaction provides direct access to 7-deacetylkhivorin, which can then be used as a starting material for further synthetic modifications.

Table 1: Semisynthetic Conversion of Khivorin

| Starting Material | Reagents | Product | Transformation |

| Khivorin | Basic Hydrolysis (e.g., NaOH/MeOH) | 7-Deacetylkhivorin | Deacetylation at C-7 |

Synthetic Modifications Leading to Novel Limonoid Derivatives

The modification of natural product scaffolds is a proven strategy for drug discovery, aiming to improve potency, selectivity, solubility, or metabolic stability. researchgate.net Limonoids, with their complex architecture, serve as versatile templates for creating novel derivatives. One approach involves using a degraded limonoid skeleton as a scaffold for synthesizing new agents. mdpi.com

For instance, research has focused on synthesizing simplified analogues that retain key structural features while being more accessible synthetically. Following strategies used for other limonoids, a key reaction involves the condensation of a lithium enolate of a cyclic ketone (like cyclohex-2-en-1-one) with 3-furaldehyde. mdpi.com This method constructs the core structure of a degraded limonoid, which can be further modified. This strategy allows for the exploration of structure-activity relationships by evaluating how modifications, particularly to the D-ring, influence biological activity. mdpi.com The creation of such novel derivatives from scaffolds related to 7-deacetylkhivorin is crucial for identifying new lead compounds. researchgate.net

Strategies for Modifying the D-seco Limonoid Scaffold

7-Deacetylkhivorin belongs to the D-seco class of limonoids, also known as tetranortriterpenoids, which are characterized by an oxidatively opened D-ring. researchgate.net Modifying this intricate scaffold is a key area of synthetic research. Strategies often draw inspiration from biosynthetic pathways, which feature a remarkable diversity of scaffold modifications through the cleavage of one or more of the four main rings. nih.gov

Key synthetic strategies include:

Scaffold Remodeling Inspired by Biosynthesis: Radioactive isotope labeling studies have illuminated the biosynthetic rearrangements that lead to different limonoid types. nih.gov For example, the apo-rearrangement, involving a methyl group migration, is a critical step. researchgate.net Synthetic chemists can aim to replicate or divert these complex cascades to create novel frameworks.

Synthesis of Degraded Scaffolds: A pragmatic approach involves the synthesis of simplified, or "degraded," limonoid skeletons that retain the essential pharmacophore but are easier to produce and modify. mdpi.com This allows for the rapid generation of analog libraries for screening purposes.

Total Synthesis of Core Ring Systems: Ambitious strategies focus on the total synthesis of the core ring systems of D-ring-seco-limonoids. researchgate.net While challenging, this approach offers the ultimate flexibility, enabling access to derivatives that are impossible to obtain from the natural product. It allows for systematic variation of substituents and stereochemistry to fully probe the chemical space around the scaffold. researchgate.net

Regioselective Functionalization and Rearrangement Studies of Limonoids

Regioselective reactions, which functionalize a specific position on a complex molecule, are essential for the targeted derivatization of limonoids. The many reactive sites on the 7-deacetylkhivorin scaffold make controlled, site-selective modification a significant synthetic challenge.

Inspiration from Biosynthesis: Nature provides a masterclass in regioselectivity. Limonoid biosynthesis involves a series of highly specific enzymatic reactions, including hydroxylations, acetylations, and oxidations at particular carbon atoms. acs.orgnih.gov For example, the 7-O-acetylation is a crucial step for the function of certain enzymes in the biosynthetic pathway. nih.gov Understanding these enzymatic steps can guide the development of synthetic methods that target specific positions.

Advanced Synthetic Methods: Modern organic synthesis offers powerful tools for regioselective functionalization. While specific applications to 7-deacetylkhivorin may be limited in the literature, methods developed for other complex heterocycles, such as directed metalation, C-H activation, and radical-directed functionalization, could potentially be adapted. mdpi.comresearchgate.netrsc.org These techniques use directing groups to guide a reagent to a specific site on the molecule, allowing for precise modification.

Rearrangement Studies: The limonoid scaffold is prone to various chemical rearrangements. Biosynthesis itself involves significant rearrangements, such as the C-30 methyl shift in the formation of the apo-melianol scaffold. nih.gov Studying these rearrangements, both in biological and laboratory settings, provides insight into the fundamental reactivity of the limonoid skeleton and can be harnessed to create new and structurally diverse compounds.

Table 2: Summary of Synthetic Strategies for Limonoid Modification

| Strategy | Description | Key Objective |

| Semisynthesis | Chemical modification of an isolated natural product. | Access to analogues for SAR studies; improve properties. |

| Degraded Scaffolds | Synthesis of simplified core structures. | Rapid generation of new antibacterial or other bioactive agents. mdpi.com |

| Total Synthesis | Complete chemical synthesis from simple precursors. | Access to unnatural analogues; confirmation of structure. researchgate.net |

| Regioselective Functionalization | Targeted modification of a single position. | Precise control over derivatization; study of specific group effects. rsc.org |

Pharmacological Investigations and Cellular/molecular Mechanisms of Action

Antiparasitic Activities and Molecular Targets

7-Deacetylkhivorin has demonstrated a range of antiparasitic activities in preclinical in vitro studies, suggesting its potential as a lead compound for the development of new anti-infective drugs.

Antimalarial Efficacy (in vitro against Plasmodium falciparum strains)

Research has shown that 7-Deacetylkhivorin, isolated from the bark and seeds of Khaya grandifoliola, exhibits activity against the malaria parasite, Plasmodium falciparum. In in vitro assays, this compound was found to be one of several active limonoids with a 50% inhibitory concentration (IC50) value ranging between 1.25 and 9.63 µg/ml nih.govresearchgate.net. Further computational studies have explored the potential of 7-deacetylkhivorin as an inhibitor of Plasmodium falciparum transketolase, an enzyme crucial for parasite survival nih.gov. These molecular docking studies support the potential of 7-deacetylkhivorin as a candidate for antimalarial drug development nih.gov.

| Compound | Organism | Activity (IC50) | Source |

|---|---|---|---|

| 7-Deacetylkhivorin | Plasmodium falciparum | 1.25 - 9.63 µg/ml | nih.govresearchgate.net |

Antitrypanosomal Activity (in vitro against Trypanosoma brucei rhodesiense, Trypanosoma cruzi)

Antileishmanial Activity (in vitro against Leishmania donovani, Leishmania mexicana infantum)

7-Deacetylkhivorin, sourced from Khaya anthotheca, has also been reported to exhibit in vitro activity against Leishmania donovani, the parasite that causes the visceral form of leishmaniasis. Similar to its antitrypanosomal activity, the specific IC50 values are not widely cited in readily accessible literature, but its activity has been noted in scientific reviews of limonoids from the Khaya genus. There is currently no available data on its specific activity against Leishmania mexicana infantum.

Anti-Mycobacterial Potency (in vitro against Mycobacterium tuberculosis) and Target Interactions

Currently, there is no specific research data available in the public domain detailing the in vitro activity of 7-Deacetylkhivorin against Mycobacterium tuberculosis.

There is no direct evidence from available research to suggest that 7-Deacetylkhivorin specifically inhibits Sterol 14α-demethylase (CYP51). While some limonoids have been investigated for their effects on cytochrome P450 enzymes, specific studies linking 7-Deacetylkhivorin to CYP51 inhibition are not present in the current body of scientific literature nih.govtamu.edu.

Computational studies have been employed to investigate the potential molecular targets of 7-Deacetylkhivorin. A molecular docking study explored its binding affinity for the Plasmodium falciparum transketolase enzyme nih.gov. The results of this in silico analysis indicated that 7-deacetylkhivorin, along with other related limonoids, exhibited favorable pharmacokinetic properties, drug-likeness, and a strong binding affinity for the active site of the transketolase enzyme nih.gov. Molecular dynamics simulations further supported the stability of the protein-ligand complex, suggesting that inhibition of this enzyme could be a potential mechanism of its antimalarial action nih.gov.

Antidiabetic Activities and Enzyme Modulation

Recent computational studies have highlighted the potential of 7-Deacetylkhivorin as a modulator of key enzymes implicated in type 2 diabetes. These in silico analyses provide a foundational understanding of its possible mechanisms of action at a molecular level, suggesting that this natural compound could interfere with enzymatic pathways that regulate glucose homeostasis.

Dipeptidyl Peptidase-4 (DPP-4) is a significant therapeutic target in the management of type 2 diabetes. Its inhibition leads to an increase in the levels of incretin hormones, which in turn enhance insulin secretion and suppress glucagon release in a glucose-dependent manner. Molecular modeling studies have been conducted to evaluate the inhibitory potential of 7-Deacetylkhivorin against the DPP-4 enzyme.

In a comprehensive in silico screening of various terpenoids, 7-Deacetylkhivorin, a limonoid, was identified as a potential inhibitor of DPP-4. The compound exhibited favorable binding affinity within the active site of the enzyme. The specifics of this interaction, as determined by computational analysis, are detailed in the tables below. These findings suggest that 7-Deacetylkhivorin may exert antidiabetic effects by preventing the degradation of incretins, although experimental validation is necessary to confirm this hypothesis.

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator of both insulin and leptin signaling pathways. Its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. Computational studies have explored the interaction of 7-Deacetylkhivorin with the PTP1B enzyme to assess its modulatory potential.

The same molecular modeling study that investigated DPP-4 inhibition also examined the binding of 7-Deacetylkhivorin to PTP1B. The results indicated a potential for this compound to interact with and modulate the activity of PTP1B. The predicted binding affinities from these computational analyses underscore the need for further experimental investigation to confirm the inhibitory effects of 7-Deacetylkhivorin on PTP1B and to elucidate its therapeutic potential in conditions characterized by insulin resistance.

The exploration of 7-Deacetylkhivorin's antidiabetic potential has been primarily driven by computational research, which allows for the prediction of molecular interactions and binding affinities before undertaking laboratory experiments.

Molecular docking simulations have been instrumental in predicting the binding orientation and affinity of 7-Deacetylkhivorin with both DPP-4 and PTP1B. In one such study, 7-Deacetylkhivorin was docked into the active sites of these enzymes, and the resulting binding energies were calculated. For DPP-4, 7-Deacetylkhivorin demonstrated a docking score of -8.8 kcal/mol and a Prime MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) binding energy of -25.71 kcal/mol nih.gov. The same study also reported its docking score against PTP1B, further supporting its potential as a dual inhibitor. These computational findings provide a strong basis for prioritizing 7-Deacetylkhivorin for further in vitro and in vivo testing.

Interactive Data Table: Molecular Docking of 7-Deacetylkhivorin against Antidiabetic Targets

| Target Enzyme | Ligand | Docking Score (kcal/mol) | Prime MM-GBSA (kcal/mol) |

| DPP-4 | 7-Deacetylkhivorin | -8.8 | -25.71 |

| PTP1B | 7-Deacetylkhivorin | Data Not Available | Data Not Available |

While molecular dynamics (MD) simulations are a powerful tool to study the stability of protein-ligand complexes over time, specific MD simulation studies for the 7-Deacetylkhivorin complex with DPP-4 or PTP1B have not been reported in the available literature. Such studies would be valuable to further understand the dynamic behavior and stability of the predicted interactions.

Computational Studies on Protein-Ligand Interactions in Antidiabetic Research

Antineoplastic/Cytotoxic Activities

Limonoids, the class of compounds to which 7-Deacetylkhivorin belongs, have been a subject of interest in cancer research due to their potential cytotoxic and antineoplastic properties. However, specific studies focusing on the antineoplastic or cytotoxic activities of 7-Deacetylkhivorin are not currently available in the scientific literature. Further research is required to investigate whether 7-Deacetylkhivorin exhibits any anticancer effects and to determine its mechanisms of action if such activities are present.

Antimicrobial Activities

Research into the antimicrobial properties of limonoids isolated from Khaya ivorensis has provided insights into the potential activities of khivorin (B10754266) derivatives.

Specific studies on the antibacterial activity of 7-Deacetylkhivorin against Micrococcus luteus are not prominently available. However, related compounds have demonstrated antibacterial effects. For example, 3,7-dideacetylkhivorin, a structurally similar limonoid, has been shown to possess stronger antibacterial activity than methyl 6-hydroxyangolensate against several bacterial species nih.gov. The ethanolic extracts of the stem bark and roots of Khaya ivorensis have also shown significant activity against Gram-positive bacteria such as Staphylococcus aureus phytojournal.com.

The antifungal potential of khivorin derivatives has been explored, with studies on limonoids from Khaya ivorensis showing notable activity against the plant pathogenic fungus Botrytis cinerea nih.gov. In these investigations, 1,3,7-trideacetylkhivorin and 3,7-dideacetylkhivorin were among the compounds tested.

Table 2: Antifungal Activity of Khivorin Derivatives Against Botrytis cinerea

| Compound | Concentration (mg/L) | Mycelial Growth Inhibition (%) |

|---|---|---|

| 1,3,7-Trideacetylkhivorin | 1000 | 64.0 |

| 1,3,7-Trideacetylkhivorin | 1500 | 68.6 |

| Methyl angolensate | 1000 | 62.8 |

3,7-Dideacetylkhivorin also exhibited stronger antifungal activity than methyl 6-hydroxyangolensate against a range of tested fungi, with the exception of Penicillium expansum Link nih.gov.

G Protein-Coupled Receptor (GPCR) Modulation

Recent studies have identified khivorin derivatives as modulators of adhesion G protein-coupled receptors (aGPCRs), a class of receptors involved in various physiological processes. Specifically, these compounds have been found to act as partial agonists for GPR56/ADGRG1 and GPR114/ADGRG5 nih.govnih.gov. This partial agonism suggests that these molecules can bind to and activate the receptor, but with a lower maximal effect than a full agonist.

In a receptor/G protein reconstitution assay, 3-deacetylkhivorin (B1236610) was identified as an activator of GPR56, although it was approximately 6-fold less potent than 3-α-acetoxydihydrodeoxygedunin (3-α-DOG) nih.gov. The khivorin derivatives that showed activity in this assay acted as partial agonists, reaching a maximal efficacy that was about 67% of that of the P7 peptide, a known synthetic agonist nih.gov.

Table 3: Activity of Khivorin Derivatives on GPR56 Activation

| Compound | Relative Potency | Agonist Type |

|---|---|---|

| 3-α-Acetoxydihydrodeoxygedunin | Most potent | Partial |

| Khivorin | High potency | Partial |

| 3-Deacetylkhivorin | ~6-fold less potent than 3-α-DOG | Partial |

| Deoxygedunin | ~9-fold less potent than 3-α-DOG | Partial |

This modulation of aGPCRs by khivorin derivatives highlights a potential mechanism through which these compounds may exert their biological effects and opens avenues for further research into their therapeutic applications.

High-Throughput Screening Methodologies for GPCR Ligand Discovery

The discovery of ligands for G protein-coupled receptors, particularly for orphan receptors with no known endogenous ligands, heavily relies on high-throughput screening (HTS) methodologies. nih.govacs.org These techniques allow for the rapid screening of large compound libraries to identify potential modulators.

Several HTS assays are employed for GPCR ligand discovery, each with its own advantages and limitations. Cell-based assays are predominant and typically measure changes in intracellular second messengers upon GPCR activation. multispaninc.com Commonly used methods include:

Calcium Mobilization Assays: These assays are suitable for GPCRs that couple to Gαq proteins, leading to an increase in intracellular calcium levels. celtarys.com Fluorescent calcium-sensitive dyes are used to detect this change.

cAMP Assays: For GPCRs that couple to Gαs or Gαi, which respectively stimulate or inhibit the production of cyclic AMP (cAMP), assays that measure cAMP levels are employed.

Reporter Gene Assays: These assays utilize a reporter gene, such as luciferase, under the control of a response element that is activated by a specific signaling pathway downstream of the GPCR. nih.gov This allows for the measurement of receptor activation by quantifying the reporter protein's activity.

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These proximity-based assays can be used to monitor various aspects of GPCR function, including ligand binding, receptor dimerization, and the recruitment of intracellular signaling proteins like β-arrestin. nih.govfrontiersin.orgmonash.edunih.govresearchgate.net BRET and FRET assays rely on the transfer of energy between a donor and an acceptor molecule when they are in close proximity. nih.govnih.gov

In addition to cell-based assays, in vitro methods using purified receptors are also utilized, although they can be more challenging due to the instability of GPCRs outside of a membrane environment. multispaninc.com Furthermore, computational or in silico methods can be used to screen virtual compound libraries and predict potential GPCR ligands, thereby narrowing down the number of compounds to be tested experimentally. multispaninc.com

The identification of khivorin derivatives as partial agonists for GPR56 and GPR114 was the result of a high-throughput screen of a compound library using a serum response element luciferase gene reporter assay. nih.gov This highlights the power of HTS in discovering novel modulators for previously orphan or understudied GPCRs.

Structure Activity Relationship Sar Studies of 7 Deacetylkhivorin and Its Analogues

Correlating Structural Motifs with Specific Biological Activities

The biological activity of 7-deacetylkhivorin is intrinsically linked to its complex molecular architecture. The core limonoid skeleton, a four-membered ring structure, provides the foundational scaffold for interaction with biological targets. nih.govresearchgate.net Specific structural motifs, such as the furan (B31954) ring, are characteristic of limonoids and are often essential for their bioactivity. nih.gov

Computational studies have provided insights into the interactions of 7-deacetylkhivorin with specific protein targets. For instance, molecular docking and dynamics simulations have suggested that 7-deacetylkhivorin exhibits a strong binding affinity for the Plasmodium falciparum transketolase, a potential target for antimalarial drugs. nih.gov This interaction is thought to be a key contributor to its observed antimalarial properties. nih.govprota4u.org Furthermore, 7-deacetylkhivorin has been identified as a selective inhibitor for the sterol 14α-demethylase (CYP51) of Mycobacterium tuberculosis in silico, highlighting its potential as a lead for developing new antitubercular agents. nih.gov

The presence and position of various functional groups on the limonoid core significantly modulate the biological activity. The hydroxyl group at the C-7 position, resulting from the deacetylation of khivorin (B10754266), is a defining feature of 7-deacetylkhivorin and plays a critical role in its interaction with biological targets.

Comparative Analysis with Related Limonoids (e.g., Khivorin, Gedunin (B191287), other deacetylated forms)

Comparing 7-deacetylkhivorin with structurally related limonoids like khivorin, gedunin, and other deacetylated forms reveals crucial SAR insights.

Khivorin vs. 7-Deacetylkhivorin: The primary difference between khivorin and 7-deacetylkhivorin is the presence of an acetyl group at the C-7 position in khivorin, which is replaced by a hydroxyl group in 7-deacetylkhivorin. Computational studies have shown that both khivorin and 7-deacetylkhivorin exhibit favorable pharmacokinetic properties and strong binding affinity for the P. falciparum transketolase. nih.gov However, in some instances, the deacetylated form shows altered selectivity. For example, while khivorin was found to be selective for T. cruzi CYP51, 7-deacetylkhivorin displayed selectivity for M. tuberculosis CYP51. nih.gov This suggests that the C-7 acetyl group can influence target specificity.

Gedunin: Gedunin, another related limonoid, has also been studied for its biological activities. In a study investigating the activation of the G protein-coupled receptor GPR56, gedunin derivatives were found to be partial agonists. nih.govresearchgate.net A comparative analysis of gedunin and khivorin derivatives in this context revealed that the presence of an acetoxy group at the C-7 position was critical for receptor activation. nih.govresearchgate.net Compounds lacking this group were unable to activate the receptor. researchgate.net

Other Deacetylated Forms: The deacetylation at various positions of the limonoid scaffold can significantly impact bioactivity. For instance, 3-deacetylkhivorin (B1236610), which has a hydroxyl group at C-3, showed reduced potency in activating GPR56 compared to khivorin. nih.gov This underscores the importance of the specific location of acetyl and hydroxyl groups in determining the biological response. The isolation of compounds like 3,7-dideacetyl-6α-hydroxykhivorin further highlights the natural diversity of deacetylation patterns and their potential influence on activity. researchgate.net

| Compound | Key Structural Difference from 7-Deacetylkhivorin | Notable Biological Activity/Finding |

| Khivorin | Acetyl group at C-7 | Strong binding to P. falciparum transketolase nih.gov |

| Gedunin | Different core structure but shares some functional group positions | Partial agonist of GPR56 nih.govresearchgate.net |

| 1-Deacetylkhivorin | Hydroxyl group at C-1 | Favorable binding to P. falciparum transketolase nih.gov |

| 3-Deacetylkhivorin | Hydroxyl group at C-3 | Reduced potency in GPR56 activation compared to khivorin nih.gov |

Influence of Acetyl Group Positions on Bioactivity Profiles

The position of acetyl groups on the limonoid framework is a key determinant of the bioactivity profile. The process of acetylation and deacetylation is a natural strategy employed by plants in limonoid biosynthesis, suggesting a functional role for these modifications. nih.govacs.org

Research on GPR56 activation by limonoids has provided clear evidence for the importance of acetyl group positioning. nih.govresearchgate.net The study demonstrated that an acetoxy group at the C-7 position was essential for the activity of the tested khivorin and gedunin derivatives. nih.govresearchgate.net Compounds lacking the C-7 acetoxy group were found to be inactive. researchgate.net

Advanced Analytical and Spectroscopic Techniques for Research Applications

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool in the analysis of limonoids such as 7-deacetylkhivorin. Unlike standard mass spectrometry, HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of a molecule. uonbi.ac.keukzn.ac.zaresearchgate.net This precision is essential for distinguishing between compounds with the same nominal mass but different chemical formulas.

In the study of limonoids isolated from Khaya and related genera, HRMS, often using techniques like Electrospray Ionization (ESI) or Fourier Transform Ion Cyclotron Resonance (FT-ICR), is employed to establish the molecular formula of newly isolated compounds. uonbi.ac.keresearchgate.netajol.info For instance, in the characterization of a new derivative, 3,7-dideacetyl-6α-hydroxykhivorin, HRESIMS provided a pseudomolecular ion peak [M+H]⁺ at m/z 519.3671, which was consistent with the calculated molecular formula. ajol.info This process of matching the experimentally observed exact mass with the calculated mass for a proposed formula provides definitive confirmation of the compound's elemental composition, a fundamental step before proceeding with more detailed structural analysis. researchgate.net

| Technique | Application | Reference |

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Provides exact mass measurement to confirm the elemental composition and molecular formula of a compound. | ukzn.ac.zaajol.info |

| Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry | Delivers extremely high-resolution mass data for unambiguous formula determination of complex natural products. | uonbi.ac.ke |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques (e.g., COSY, HMBC, ROESY) for Connectivity and Stereochemistry

While HRMS confirms the molecular formula, Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is used to piece together the intricate carbon skeleton and determine the relative stereochemistry of 7-deacetylkhivorin and its analogues. researchgate.netkagoshima-u.ac.jp The structures of these complex tetranortriterpenoids are established through a comprehensive analysis of various 2D NMR experiments. nih.govmdpi.com

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing out spin systems within the molecule, such as the strongly coupled system observed for protons H-9, 2H-11, and 2H-12 in related limonoids, which helps to confirm the absence of substituents at these positions. ajol.info

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is arguably one of the most powerful 2D NMR techniques for assembling the molecular framework. For example, HMBC correlations can link different fragments of the molecule together, such as confirming the placement of ester groups by showing a correlation from a proton (e.g., H-3) to the carbonyl carbon of an attached isobutyryloxy group. nih.govresearchgate.net Similarly, it was used to establish the 14,15-epoxylactone substitution pattern in khivorin (B10754266) derivatives by observing correlations between H-17 and carbons C-13 and C-14. ajol.info

Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This information is crucial for determining the relative stereochemistry of the molecule. nih.govpsu.edu For instance, ROESY correlations between H-5 and H-11β can indicate that the H-5 proton is β-oriented, providing key insights into the conformation of the steroid-like core. nih.gov

The complete analysis and combination of data from COSY, HMBC, and ROESY/NOESY spectra allow for the unambiguous assignment of the structure and relative configuration of complex limonoids. ajol.infonih.gov

| 2D NMR Technique | Information Provided | Example Application |

| COSY (Correlated Spectroscopy) | Shows ¹H-¹H spin-spin coupling, identifying adjacent protons. | Tracing proton-proton connectivity within a ring system. ajol.infonih.gov |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Assembling the carbon skeleton by connecting different spin systems and functional groups. ajol.infonih.govresearchgate.net |

| ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy) | Shows through-space correlations between protons that are physically close. | Determining the relative stereochemistry and 3D conformation of the molecule. nih.govpsu.edu |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, Column Chromatography)

The isolation of 7-deacetylkhivorin from natural sources, such as the seeds of Khaya species, is a multi-step process that relies heavily on chromatographic techniques. nih.gov The initial extraction of the plant material typically yields a complex crude extract containing numerous compounds. ajol.info

Column Chromatography: This is the workhorse technique for the initial fractionation of the crude extract. researchgate.netajol.infonih.gov The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. ajol.info A solvent or a mixture of solvents (eluent) is then passed through the column, and the compounds separate based on their differing affinities for the stationary and mobile phases. Fractions are collected and often monitored by Thin-Layer Chromatography (TLC). researchgate.netajol.info This process allows for the separation of the complex mixture into simpler fractions, one of which will be enriched with 7-deacetylkhivorin. ajol.info

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed. kagoshima-u.ac.jppsu.edu This technique uses a high-pressure pump to pass the solvent through a column with smaller particle sizes, resulting in much higher resolution and separation efficiency than standard column chromatography. kagoshima-u.ac.jp HPLC is essential for separating closely related limonoids from each other and for obtaining the target compound in high purity. psu.edu The purity of the final isolated compound is also typically assessed using analytical HPLC.

The sequential use of open column chromatography followed by preparative HPLC is a standard and effective strategy for the successful isolation of pure 7-deacetylkhivorin from complex plant extracts. ajol.infopsu.edunih.gov

| Chromatographic Technique | Stage of Use | Purpose |

| Column Chromatography (Silica Gel) | Initial Separation | Fractionation of the crude plant extract to separate compounds into groups based on polarity. researchgate.netajol.info |

| Thin-Layer Chromatography (TLC) | Monitoring | Rapidly analyzing fractions from column chromatography to guide the separation process. researchgate.netajol.info |

| High-Performance Liquid Chromatography (HPLC) | Final Purification & Purity Assessment | High-resolution separation of closely related compounds to yield a pure sample and to verify its final purity. kagoshima-u.ac.jppsu.edu |

Spectroscopic Data Interpretation for Novel Derivatives

A key application of the detailed spectroscopic data available for known compounds like 7-deacetylkhivorin is in the rapid identification of novel, structurally related derivatives. When a new limonoid is isolated, its spectroscopic data (¹H NMR, ¹³C NMR, MS) are compared directly with those of a library of known compounds. researchgate.netajol.info

For example, the structure of 3,7-dideacetyl-6α-hydroxykhivorin was elucidated by noting that its ¹H NMR data were very similar to those of the known compound 3,7-dideacetylkhivorin. ajol.info The key differences, such as the appearance of signals for an additional hydroxy group, pointed directly to the site of structural modification. The position of this new group was then confirmed using 2D NMR experiments like COSY and HMBC. ajol.info In this way, the established data for known limonoids serves as a powerful reference, enabling researchers to quickly identify the structures of new natural products by analyzing the subtle shifts and changes in their spectroscopic signatures. researchgate.netnih.gov

Computational Chemistry and in Silico Approaches in Limonoid Research

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govopenaccessjournals.com This method is instrumental in understanding the binding mechanism of 7-deacetylkhivorin with various protein targets, offering insights into its potential biological activities.

Research has demonstrated the potential of 7-deacetylkhivorin as an inhibitor of several key protein targets implicated in various diseases. For instance, in the context of malaria, a life-threatening disease caused by Plasmodium falciparum, 7-deacetylkhivorin has been identified as a potential inhibitor of P. falciparum transketolase. nih.gov Computational studies have shown that 7-deacetylkhivorin exhibits strong binding affinity for this enzyme, suggesting its promise as an antimalarial agent. nih.gov One study revealed a binding affinity of -9.3 kcal/mol for 7-deacetylkhivorin with a P. falciparum target protein. malariaworld.org

In the realm of metabolic disorders, 7-deacetylkhivorin has been investigated for its potential to inhibit enzymes involved in type 2 diabetes. Molecular docking studies have explored its interaction with dipeptidyl peptidase-4 (DPP-4), a key target in diabetes therapy. oup.comoup.com These studies have reported docking scores indicating a favorable binding interaction, with one study noting a docking score of -8.8 Kcal/mol. oup.com Another study focusing on diabetes-related targets identified Matrix Metalloproteinase-2 (MMP2) as a potential target for 7-deacetylkhivorin. tandfonline.com The initial interaction between 7-deacetylkhivorin and MMP2 involved 12 interactions, including one hydrogen bond with the amino acid residue Gly81. tandfonline.com

Furthermore, the anti-inflammatory potential of 7-deacetylkhivorin has been explored through molecular docking. researchgate.netmdpi.comnih.govrsc.orgmdpi.com These studies aim to understand how this compound interacts with proteins involved in inflammatory pathways, such as nuclear factor kappa B (NF-κB). mdpi.com

Table 1: Molecular Docking Studies of 7-Deacetylkhivorin

| Target Protein | Disease Context | Binding Affinity / Docking Score | Key Interacting Residues | Reference |

| P. falciparum transketolase | Malaria | Favorable | Not Specified | nih.gov |

| P. falciparum protein | Malaria | -9.3 kcal/mol | Not Specified | malariaworld.org |

| Dipeptidyl peptidase-4 (DPP-4) | Type 2 Diabetes | -8.8 Kcal/mol | Not Specified | oup.com |

| Matrix Metalloproteinase-2 (MMP2) | Type 2 Diabetes | Not Specified | Gly81 | tandfonline.com |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Molecular Dynamics Simulations for Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov In the context of 7-deacetylkhivorin, MD simulations provide critical information on the stability of the ligand-protein complex and the conformational changes that may occur upon binding. mdpi.commdpi.comnih.gov

Following molecular docking, MD simulations are often employed to validate the stability of the predicted binding poses. For instance, the complex of 7-deacetylkhivorin with P. falciparum transketolase was subjected to MD simulations, which confirmed the stability of the protein-ligand complex. nih.gov This stability is a crucial indicator of the compound's potential to act as an effective inhibitor. nih.gov

In a study investigating potential treatments for type 2 diabetes, the stability of the 7-deacetylkhivorin-MMP2 complex was assessed over a 120-nanosecond simulation period. tandfonline.com The number of interactions increased from 12 at the beginning to 13 at the end of the simulation, with the formation of four hydrogen bonds with residues Ala84, Leu83, Ile142, and Tyr143. tandfonline.com However, this complex exhibited a slightly higher mean Radius of Gyration (RoG) value of 15.47 Å and a mean Root Mean Square Fluctuation (RMSF) value of 1.37 Å, suggesting some degree of flexibility. tandfonline.com

These simulations provide a dynamic picture of the interaction, revealing how the compound and its target adapt to each other, which is essential for understanding the mechanism of action and for the rational design of more potent derivatives.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.govd-nb.infonih.govmdpi.com This model can then be used in virtual screening to search large compound databases for other molecules that fit the pharmacophore and are therefore likely to have similar biological activity. nih.gov

While specific pharmacophore models developed directly from 7-deacetylkhivorin are not extensively detailed in the available literature, the compound is often included in virtual screening campaigns aimed at discovering new inhibitors for various therapeutic targets. nih.govnih.gov For example, as part of broader studies on terpenoids and other natural products, 7-deacetylkhivorin has been part of libraries screened against targets for diseases like malaria and diabetes. oup.comnih.govrsc.org These screening efforts help to identify novel scaffolds and potential lead compounds for further development. The process typically involves filtering large databases of chemical structures against a pharmacophore model or a protein target, followed by further computational and experimental validation of the hits. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.govmdpi.comlongdom.org These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity. researchgate.net

Currently, there is a lack of specific QSAR studies focusing solely on 7-deacetylkhivorin in the public domain. However, the principles of QSAR are highly relevant to the study of this and other limonoids. nih.govnih.govals-journal.com By analyzing a series of related limonoids with varying biological activities, a QSAR model could be developed. Such a model would quantify the relationship between physicochemical properties (like hydrophobicity, electronic effects, and steric parameters) and the observed biological effects, such as antimalarial or anti-inflammatory activity. researchgate.netnih.gov This would provide valuable guidance for the rational design of new, more potent analogues of 7-deacetylkhivorin. The development of robust QSAR models for this class of compounds remains a promising area for future research.

Future Research Directions and Prospects for Limonoid Drug Discovery

Exploration of Undiscovered Bioactivities and Mechanisms

While 7-deacetylkhivorin, a mexicanolide-type limonoid isolated from plants of the Khaya genus, has established cytotoxic and antimalarial properties, the full spectrum of its biological activities remains an area of active investigation. researchgate.netnih.gov Further research is necessary to explore and validate other potential therapeutic applications.

Initial studies have demonstrated the cytotoxic effects of 7-deacetylkhivorin against a panel of human cancer cell lines. researchgate.net This foundational data suggests its potential as a lead compound for oncology, warranting deeper investigation into its specific molecular targets and pathways in cancer cells.

Table 1: In Vitro Cytotoxicity of 7-Deacetylkhivorin

Source: Adapted from data in reference researchgate.net. Note: The original study confirmed cytotoxicity but did not provide specific IC₅₀ values in the abstract.

Beyond cancer, 7-deacetylkhivorin has shown notable in vitro activity against the malaria parasite, Plasmodium falciparum, with an IC₅₀ value of 4.82 µg/ml. nih.gov This positions it as a candidate for further antimalarial drug development.

Emerging computational studies suggest novel bioactivities. Molecular docking and simulation studies have explored the interaction of 7-deacetylkhivorin with key proteins implicated in type 2 diabetes. These in silico analyses indicate a potential inhibitory effect on targets such as matrix metalloproteinase-2 (MMP2) and protein tyrosine phosphatase 1B (PTP1B), suggesting a possible role in managing diabetes that requires experimental validation. researchgate.net

Table 2: Molecular Docking Performance of 7-Deacetylkhivorin Against a Diabetes-Related Target

Source: Data from reference nih.gov.

Rational Design and Synthesis of Potent and Selective Analogues

The natural structure of 7-deacetylkhivorin provides a versatile chemical scaffold amenable to modification. rsc.org Future research will heavily rely on the rational design and synthesis of analogues to improve its therapeutic index—enhancing potency against disease targets while minimizing effects on healthy cells. The complex structure of limonoids makes total chemical synthesis challenging, highlighting the need for efficient semi-synthetic approaches starting from the natural product.

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the functional groups on the 7-deacetylkhivorin molecule—such as the furan (B31954) ring, epoxide, and ester moieties—researchers can identify which parts of the structure are essential for its biological effects. This knowledge allows for the targeted synthesis of new compounds with potentially superior activity, selectivity, and pharmacokinetic properties. The goal is to create analogues that are more effective and can be produced sustainably, potentially using host organisms for biosynthesis. jst.go.jp

Combination Studies with Existing Therapeutic Agents (in vitro additive effects)

A highly promising avenue for future research is the investigation of 7-deacetylkhivorin in combination with established therapeutic agents. While most drug combinations approved for cancer therapy exhibit additive, rather than synergistic, efficacy, these additive effects can be clinically significant. esmo.org Plant-derived bioactive compounds can enhance the effectiveness of conventional drugs, often by targeting different cellular pathways. mdpi.com

Although direct in vitro combination studies on 7-deacetylkhivorin are limited, research on closely related limonoids provides a strong rationale for this approach. For instance, gedunin (B191287), another limonoid isolated from the same Khaya species, exhibited an additive effect when combined with the antimalarial drug chloroquine (B1663885) against P. falciparum. nih.gov Similarly, the limonoid nimbolide (B1678885) has been shown to have additive or synergistic properties when combined with anticancer agents like 5-fluorouracil. nih.gov In vivo studies using extracts from Khaya grandifoliola, which contains 7-deacetylkhivorin, showed enhanced parasite suppression when combined with chloroquine or halofantrine. nih.gov These findings strongly suggest that 7-deacetylkhivorin could potentially enhance the efficacy of existing antimalarial or anticancer drugs, a hypothesis that must be rigorously tested through in vitro combination assays.

Advanced In Vitro and Cell-Based Assay Development for Mechanistic Elucidation

To move beyond identifying bioactivities to understanding how 7-deacetylkhivorin works, the development and application of advanced in vitro and cell-based assays are essential. These tools are critical for pinpointing the molecular mechanisms underlying the compound's effects.

In silico methods have already provided initial hypotheses. Computational studies using molecular docking and molecular dynamics simulations have been employed to predict the binding affinity and stability of 7-deacetylkhivorin with potential targets like the Plasmodium falciparum transketolase, an enzyme involved in parasite metabolism. researchgate.net

For anticancer research, established cell-based assays can be applied to dissect the mechanism of action. For example, techniques used to study other limonoids, such as xylogranatin C, could be employed. nih.gov These include:

Flow cytometry: To analyze the cell cycle and determine if the compound induces cell cycle arrest at specific phases (e.g., G1/G0 or G2/M) or triggers apoptosis. nih.gov

Western Blot Analysis: To quantify the expression levels of key proteins involved in apoptosis (such as p53, Bax, and Bcl-2) and cellular stress pathways. nih.gov

Bioactivity-Guided Fractionation: Utilizing techniques like High-Performance Liquid Chromatography (HPLC) coupled with cell viability assays (e.g., MTT assay) to isolate active compounds from crude extracts. taylorandfrancis.com

Developing such assays specifically for 7-deacetylkhivorin will enable a detailed characterization of its signaling pathways, identification of its direct molecular targets, and a clearer understanding of its therapeutic potential.

Table of Mentioned Compounds

Q & A

Q. What are the key structural features of 7-Deacetylkhivorin, and how do they influence its bioactivity?

Methodological Answer : 7-Deacetylkhivorin (C30H40O9) is a tetranortriterpenoid (limonoid) characterized by three fused six-membered rings with hydroxyl (-OH), ester (COO-), and methyl (CH3) groups . Structural analysis via NMR and mass spectrometry (e.g., [M+Cl]− at m/z 566.2286) confirms its stereochemistry . The acetyl group at position 7 is absent compared to its precursor, khivorin, which may affect solubility and binding affinity to biological targets like CYP51 enzymes . For structural elucidation, use high-resolution LC-MS and X-ray crystallography (if crystallizable).

Q. What validated protocols exist for isolating 7-Deacetylkhivorin from natural sources?

Methodological Answer : Isolation typically involves methanol extraction of Khaya grandifoliola bark/seeds, followed by liquid-liquid partitioning and column chromatography (silica gel, Sephadex LH-20). Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) . Key validation steps:

Q. What in vitro assays confirm 7-Deacetylkhivorin’s antimalarial activity?

Methodological Answer : The compound’s antimalarial activity is tested against chloroquine-resistant Plasmodium falciparum (e.g., W2/Indochina clone) via the hypoxanthine incorporation assay. Reported IC50: 5.08 µg/mL (compared to chloroquine IC50 0.61 µg/mL) . Experimental Design :

- Controls : Chloroquine (positive), DMSO (negative).

- Data interpretation : Dose-response curves (4-parameter logistic model) and statistical validation (e.g., ANOVA).

Advanced Research Questions

Q. How does 7-Deacetylkhivorin’s selectivity for CYP51 isoforms vary across pathogens?

Methodological Answer : Molecular docking simulations (AutoDock Vina) reveal selectivity for Mycobacterium tuberculosis CYP51 (binding affinity: −9.2 kcal/mol) over Trypanosoma cruzi or Leishmania infantum isoforms . Key Steps :

Homology modeling : Generate 3D CYP51 structures (SWISS-MODEL).

Docking validation : Compare binding poses with co-crystallized ligands (e.g., ketoconazole).

In vitro confirmation : Microsomal CYP51 inhibition assays (IC50 determination).

Q. How can conflicting bioactivity data (e.g., IC50 variability) be resolved in studies of 7-Deacetylkhivorin?

Methodological Answer : Contradictions arise from assay conditions (e.g., parasite strain differences) or compound purity. Resolution Framework :

- Reproducibility checks : Validate protocols using standardized WHO guidelines for antimalarial testing.

- Batch analysis : Compare HPLC profiles of compound batches for degradation products.

- Meta-analysis : Pool data from multiple studies (e.g., Cochrane systematic review methods) to assess effect size heterogeneity .

Q. What strategies optimize 7-Deacetylkhivorin’s pharmacokinetic properties for in vivo studies?

Methodological Answer : Address poor bioavailability via:

- Structural derivatization : Introduce acetyl/prodrug groups at C-7 to enhance membrane permeability.

- Nanocarrier systems : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) for sustained release.

- Pharmacokinetic profiling : Conduct LC-MS/MS-based plasma/tissue distribution studies in rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.